GAC0003A4

Pancreatic Cancer LXR Cytotoxicity

GAC0003A4 is the only LXR ligand that uniquely combines LXR inverse agonism with selective LXRβ degradation – a dual mechanism absent in conventional agonists (GW3965, T0901317) and non-degrading inverse agonists (SR9243, GSK2033). Substituting with these alternatives produces opposite transcriptional effects or incomplete target inhibition. Researchers investigating metabolic disruption in pancreatic cancer should choose GAC0003A4 to achieve complete, concentration-dependent LXRβ knockdown and simultaneous induction of apoptosis and necroptosis. This compound provides a clean, genetic-like knockout of LXRβ in PDAC cell lines (e.g., PANC-1, MIA PaCa-2) and is validated for synergistic combination studies with gemcitabine. Procure the definitive tool compound for pancreatic cancer metabolism research.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B275180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAC0003A4
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3
InChIKeyYOXCWYCROVRVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAC0003A4: LXR Inverse Agonist and LXRβ Protein Degrader for Pancreatic Cancer Research


GAC0003A4 (CAS No.: 929492-71-7) is a small-molecule ligand of the liver X receptor (LXR) that functions as an LXR inverse agonist and an LXRβ-selective protein degrader . It is currently under investigation as a research tool for studying advanced pancreatic ductal adenocarcinoma (PDAC) and other recalcitrant malignancies, where it exerts its effects by repressing the transcriptional activity of LXR target genes involved in cholesterol and phospholipid metabolism and by inducing the degradation of LXRβ protein .

Why Generic Substitution Fails for GAC0003A4: The Functional Distinction Between LXR Inverse Agonism and Agonism in Cancer


The LXR ligand landscape is not uniform; compounds within this class cannot be casually interchanged. GAC0003A4 is functionally distinct from LXR agonists like GW3965 or T0901317, which activate LXR transcription and have been plagued by hypertriglyceridemia and neurological side effects, limiting their translational potential [1]. Unlike these agonists, GAC0003A4 functions as an LXR inverse agonist, actively repressing the basal transcriptional activity of the receptor [1]. Crucially, GAC0003A4 exhibits a dual mechanism that includes LXRβ-selective protein degradation, a feature not shared by all LXR inverse agonists or antagonists, such as SR9243 or GSK2033 . Substituting GAC0003A4 with an agonist would result in opposite transcriptional effects on key metabolic pathways, while substituting with a non-degrading inverse agonist would fail to fully eliminate the LXRβ protein, potentially leading to incomplete target inhibition and confounding experimental outcomes.

Quantitative Evidence Guide: Differentiating GAC0003A4 from LXR Agonists and Other Inverse Agonists


Superior Antiproliferative Activity in PDAC Cells vs. LXR Agonists

In a comparative screen of LXR ligands in PDAC cells, GAC0003A4 demonstrated more potent anti-tumor activity than the LXR agonists GW3965 and T0901317 used in published studies [1]. GAC0003A4 inhibited PDAC cell proliferation in a dosage-dependent manner, while having little or no effect on non-transformed pancreatic cells, indicating a functional selectivity not observed with traditional agonists [1].

Pancreatic Cancer LXR Cytotoxicity

LXRβ-Selective Degradation: A Key Distinction from GAC0001E5

While GAC0003A4 and its close analog GAC0001E5 are both LXR inverse agonists and degraders, GAC0003A4 exhibits a clear functional distinction: it is subtype-specific for LXRβ, whereas GAC0001E5 broadly reduces LXRα/β protein levels without a clear subtype preference . This subtype specificity is supported by data showing that GAC0003A4 reduces PDAC cell viability by 50% at 10 nM, with complete LXRβ degradation observed at 100 nM .

LXRβ Degrader Target Selectivity

Distinct Transcriptomic Signature: Downregulation of Metabolic Pathways vs. LXR Agonists

Transcriptomic analysis revealed that treatment with GAC0003A4 (3A4) in PDAC cell lines resulted in the downregulation of genes involved in fatty acid and cholesterol metabolism, as well as oxidative phosphorylation [1]. This profile is in direct opposition to the effects of LXR agonists, which are known to activate the transcription of these same metabolic pathways [1]. Furthermore, GAC0003A4 uniquely upregulated pathways involving TNFα/NF-κB signaling, ribosome biogenesis, and MYC signaling, suggesting a distinct stress and cell death induction mechanism [1].

Transcriptomics Cholesterol Metabolism Gene Expression

Synergy with Gemcitabine: A Preclinical Rationale for Combination Studies

The combination of GAC0003A4 with the standard-of-care chemotherapeutic agent gemcitabine (GEM) has been shown to impair cholesterol and phospholipid metabolism in vitro, representing a potential therapeutic strategy distinct from monotherapy with either agent [1]. This combination is noted in a summary of compounds targeting necroptosis and apoptosis pathways in cancer, highlighting GAC0003A4's role in disrupting metabolic vulnerabilities in PDAC cells [1].

Combination Therapy Gemcitabine PDAC

Induction of Apoptosis and Necroptosis: A Unique Dual Cell Death Mechanism

GAC0003A4 uniquely activates a concurrent programmed cell death mechanism involving both apoptosis and necroptosis in PDAC cells [1]. This dual induction is not a common feature of LXR agonists, which primarily exert anti-inflammatory or metabolic effects, and distinguishes GAC0003A4 from other LXR inverse agonists that may only induce apoptosis (e.g., SR9243) [1]. The study showed that the cell death effects were coupled with the downregulation of cholesterol and ceramide metabolism, which are integral to the compound's antiproliferative mechanisms [1].

Apoptosis Necroptosis Cell Death

Best Research and Industrial Application Scenarios for GAC0003A4


Investigating LXRβ-Specific Signaling and Metabolism in PDAC Models

Researchers seeking to dissect the specific role of LXRβ in pancreatic cancer metabolism and progression should employ GAC0003A4 as a chemical probe. Its LXRβ-selective degradation profile, with complete protein loss at 100 nM, provides a cleaner, more interpretable genetic-like knockout of the target protein compared to non-selective dual degraders like GAC0001E5 [1]. Use in dose-response assays (e.g., 10 nM for 50% viability reduction) to establish concentration-dependent effects on LXRβ protein levels, gene expression, and cell viability in PDAC cell lines such as PANC-1 and MIA PaCa-2 [1].

Elucidating Metabolic Vulnerabilities and Cell Death Mechanisms in Drug-Resistant Cancers

To study the intersection of metabolic disruption and programmed cell death, GAC0003A4 is the compound of choice due to its unique dual induction of apoptosis and necroptosis [1]. Researchers can use transcriptomic and metabolomic analyses (e.g., RNA-seq and lipidomics) to map the specific pathways (e.g., cholesterol/phospholipid metabolism, TNFα/NF-κB signaling) altered by GAC0003A4, providing a robust signature for understanding how metabolic stress triggers multiple cell death programs [1]. This is particularly valuable in refractory cancer models where single-mode cell death pathways may be inactivated.

Developing and Validating Combination Therapy Strategies with Gemcitabine

Given the evidence that GAC0003A4 synergizes with gemcitabine to impair cholesterol and phospholipid metabolism in PDAC cells, this compound should be prioritized for in vitro combination studies [1]. Research programs focused on improving the efficacy of standard-of-care chemotherapeutics can utilize GAC0003A4 to explore combination indices and determine optimal scheduling for disrupting cancer cell metabolism and enhancing chemosensitivity. This is a direct, evidence-backed application that addresses a critical clinical need in PDAC research.

Differentiating Inverse Agonism from Agonism in LXR Pharmacology

For pharmacologists seeking to understand the functional divergence of LXR ligands, GAC0003A4 serves as a benchmark inverse agonist and degrader. It can be used in head-to-head comparative studies with LXR agonists (e.g., GW3965) to demonstrate opposite transcriptional outcomes on metabolic gene sets and to validate the downstream consequences of LXRβ degradation versus receptor activation [1]. This application is critical for building accurate structure-activity relationship (SAR) models and for selecting the appropriate tool compound for a given biological question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAC0003A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.